3-Pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)-
Description
Structural Overview and Nomenclature
The compound 3-pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)- is a chiral dihydropyridine derivative with a benzofurazanyl substituent at the 4-position of the pyridine ring. Its systematic IUPAC name is propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₅ |
| Molecular Weight | 358.3 g/mol |
| SMILES Notation | CC1=C(C@HC2=CC=CC3=NON=C32)C(=O)OC(C)C |
| Chiral Center Configuration | (R)-enantiomer |
The benzofurazanyl group (2,1,3-benzoxadiazole) introduces a fused bicyclic system with one oxygen and two nitrogen atoms, contributing to electron-withdrawing effects. The nitro group at position 5 and the ester moiety at position 3 further modulate electronic and steric properties .
Historical Development of Benzofurazanyl-Substituted Dihydropyridines
Benzofurazanyl-substituted dihydropyridines emerged in the 1980s as part of efforts to optimize calcium channel modulators. Key milestones include:
- 1982 : Synthesis of Sandoz-202-791 (a synonym for this compound), reported in patents describing its vasodilatory properties .
- 1985 : Structural characterization of the (R)-enantiomer, which demonstrated superior calcium channel affinity compared to the (S)-form .
- 1991 : Mechanistic studies confirming its role as a selective L-type calcium channel antagonist in vascular smooth muscle .
The incorporation of the benzofurazanyl group aimed to enhance metabolic stability and receptor binding specificity compared to earlier dihydropyridines like nifedipine .
Classification within Pyridine Derivatives
This compound belongs to three overlapping chemical classes:
- Dihydropyridines : Characterized by a partially hydrogenated pyridine ring (1,4-dihydro structure), which is critical for calcium channel modulation .
- Benzofurazanyl Derivatives : The 2,1,3-benzoxadiazole substituent places it within a subset of heterocyclic compounds known for redox activity and aromatic π-stacking .
- Nitro-Substituted Pyridines : The nitro group at position 5 enhances electrophilicity, influencing interactions with voltage-gated calcium channels .
Table 1 compares its structural features to related pyridine derivatives:
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| Nifedipine | 3,5-Dimethyl ester, 4-(2-nitrophenyl) | Nitrophenyl, ester |
| Isradipine | 3-Methoxycarbonyl, 4-benzofurazanyl | Benzofurazanyl, methoxycarbonyl |
| This Compound | 4-Benzofurazanyl, 5-nitro, 3-isopropyloxy | Benzofurazanyl, nitro, chiral ester |
Relationship to Dihydropyridine Calcium Channel Modulators
As a dihydropyridine, this compound interacts with L-type calcium channels in vascular smooth muscle. Its pharmacological profile aligns with negative allosteric modulators , which stabilize the inactivated state of the channel . Key distinctions from prototypical dihydropyridines include:
- Enhanced Selectivity : The benzofurazanyl group reduces off-target binding to cardiac calcium channels, minimizing cardiodepressive effects .
- Stereochemical Influence : The (R)-configuration optimizes spatial alignment with hydrophobic residues in the channel’s α₁-subunit .
- Nitro Group Effects : The 5-nitro substituent increases membrane permeability and prolongs duration of action compared to non-nitrated analogs .
Figure 1 illustrates its binding pose relative to nifedipine in a calcium channel model, highlighting interactions with phenylalanine and leucine residues in the pore region .
Propriétés
IUPAC Name |
propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZEFDZKPJBJK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97217-84-0 | |
| Record name | (-)-SDZ 202-791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097217840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Méthodes De Préparation
o-Nitroaniline Cyclization
-
Nitration : 3-nitroaniline undergoes directed ortho-nitration using HNO₃/H₂SO₄ at 0-5°C to yield 2,4-dinitroaniline
-
Reductive cyclization :
Reaction Equation :
Palladium-Catalyzed Tandem Cyclization
-
Coupling : 4-bromoresorcinol reacts with 3-bromo-2-methylpropene using Pd(OAc)₂/XPhos catalytic system
-
Cyclization :
Dihydropyridine Core Construction
The 1,4-dihydropyridine ring is assembled via modified Hantzsch synthesis with asymmetric induction:
Chiral β-Keto Ester Preparation
Rh-Catalyzed Asymmetric Cyclization
-
Components :
-
Conditions :
-
Solvent: THF/H₂O (9:1)
-
Temperature: 60°C, 24h
-
Pressure: 5 atm H₂
-
-
Outcome :
Nitro Group Introduction
Electrophilic nitration of the dihydropyridine core requires careful optimization:
Pre-Cyclization Nitration
Post-Cyclization Nitration
-
Substrate : Fully assembled dihydropyridine
-
System : HNO₃/Ac₂O (1:3)
-
Regioselectivity :
Stereochemical Control at C4
Achieving the (R)-configuration employs three complementary strategies:
Chiral Catalyst System
Kinetic Resolution
Chiral Stationary Phase Chromatography
Esterification and Final Functionalization
The isopropyl ester is introduced via two methods:
Direct Esterification
Transesterification
-
Starting ester : Methyl ester precursor
-
Conditions :
Process Optimization and Scaling
Critical parameters for industrial production:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cyclization Temp | 60±2°C | ±3% yield |
| H₂ Pressure | 5.2 bar | ±0.5% ee |
| Catalyst Loading | 5.1 mol% | 92% conversion |
| Crystallization Solvent | EtOAc/heptane (1:3) | 99.5% purity |
Analytical Characterization
Key spectral data confirming structure:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J=5.6 Hz, 1H, pyridine-H)
-
δ 7.85-7.79 (m, 3H, benzofurazan)
-
δ 5.01 (q, J=6.8 Hz, 1H, C4-H)
-
δ 1.32 (d, J=6.8 Hz, 3H, isopropyl)
-
-
HPLC :
-
Column: Chiralpak AD-H
-
Retention: (R)-enantiomer 12.7 min, (S)-enantiomer 14.2 min
-
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield | ee% | Cost Index |
|---|---|---|---|---|
| Linear Synthesis | 8 | 11% | 96 | 1.00 |
| Convergent Approach | 10 | 15% | 99 | 1.45 |
| Biocatalytic Route | 12 | 9% | 99.5 | 2.10 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
S 202 791: a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de S 202 791 implique son interaction avec les canaux calciques dans les membranes cellulaires. Le composé peut soit améliorer, soit inhiber l'afflux d'ions calcium, en fonction de sa forme stéréoisomérique. L'énantiomère (+) agit comme un agoniste du calcium, augmentant l'afflux d'ions calcium et favorisant la contraction musculaire, tandis que l'énantiomère (-) agit comme un antagoniste, réduisant l'afflux d'ions calcium et provoquant la relaxation musculaire. Cette double action est médiée par la liaison du composé à des sites spécifiques sur le canal calcique, modifiant sa conformation et sa fonction.
Applications De Recherche Scientifique
Antimicrobial Activity
One notable application of this compound is its potential antimicrobial properties. Research has shown that derivatives of pyridinecarboxylic acids can exhibit significant antibacterial and antifungal activities. For instance, a study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent activity, suggesting that modifications to the pyridine structure can enhance antimicrobial potency .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3-Pyridinecarboxylic Acid Derivative A | S. aureus | Moderate |
| 3-Pyridinecarboxylic Acid Derivative B | E. coli | High |
| 3-Pyridinecarboxylic Acid Derivative C | Candida albicans | Moderate |
Pharmacological Applications
The compound has also been investigated for its pharmacological properties. Specifically, its role as a calcium channel blocker has garnered attention. Compounds similar to 3-Pyridinecarboxylic acid have been shown to modulate calcium influx in cardiac and smooth muscle cells, which is crucial for treating cardiovascular diseases .
Case Study: Calcium Channel Blocking Activity
In vitro studies demonstrated that the compound inhibited calcium channels in a dose-dependent manner. The IC50 values obtained were comparable to known calcium channel blockers, indicating its potential as a therapeutic agent for hypertension and other cardiovascular conditions.
Synthesis of Functional Materials
The unique chemical structure of 3-Pyridinecarboxylic acid derivatives allows for their use in synthesizing functional materials. These materials can be utilized in various applications such as sensors and catalysts. For example, the compound can serve as a precursor for synthesizing metal-organic frameworks (MOFs), which are important in gas storage and separation technologies.
| Application | Material Type | Properties |
|---|---|---|
| Gas Storage | Metal-Organic Frameworks | High surface area |
| Catalysis | Heterogeneous Catalysts | Enhanced reactivity |
Nanotechnology
Recent advancements have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery. By functionalizing nanoparticles with pyridine derivatives, researchers have improved the specificity and efficiency of drug delivery systems .
Mécanisme D'action
The mechanism of action of S 202 791 involves its interaction with calcium channels in cell membranes. The compound can either enhance or inhibit calcium ion influx, depending on its stereoisomeric form . The (+)-enantiomer acts as a calcium agonist, increasing calcium ion influx and promoting muscle contraction, while the (-)-enantiomer acts as an antagonist, reducing calcium ion influx and causing muscle relaxation . This dual action is mediated through the binding of the compound to specific sites on the calcium channel, altering its conformation and function.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Features
The target compound shares core structural elements with classical DHPs but differs in key substituents:
- Position 4 : Benzofurazanyl group (a fused benzofuran-furazan system), distinct from the 3-nitrophenyl group in 3-(1-Methylethyl) 5-(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate () and the phenyl groups in Bay K 8644 or 202-791 .
- Position 5 : Nitro substituent, common in DHPs for enhancing electron-withdrawing effects and binding affinity.
- Ester Groups : The isopropyl ester at position 3 contrasts with mixed esters (e.g., propoxyethyl) in other derivatives, influencing lipophilicity and tissue penetration .
Functional Activity
Enantiomeric DHP pairs exhibit dual activator-antagonist behaviors:
- (S)-Enantiomers (e.g., (-)-(S)-Bay K 8644, (+)-(S)-202-791) act as calcium channel activators, inducing contractions in smooth muscle at low concentrations (EC50 ~10⁻⁷–10⁻⁶ M) .
- (R)-Enantiomers (e.g., (+)-(R)-Bay K 8644, (-)-(R)-202-791) function as antagonists, inhibiting KCl-induced depolarization (IC50 ~10⁻⁷–10⁻⁶ M) .
Binding Affinity and Selectivity
Radioligand binding studies using [³H]nitrendipine in rat tail artery microsomes reveal competitive inhibition by DHPs:
- Kl values for enantiomers correlate with pharmacological EC50/IC50 values, indicating stereospecific receptor interactions .
- ileal tissues .
Data Table: Comparative Analysis of DHP Derivatives
Research Findings and Implications
- Biphasic Responses: High concentrations of (S)-enantiomers (e.g., Bay K 8644) paradoxically relax pre-contracted tissues, suggesting concentration-dependent dual agonism-antagonism . This phenomenon may extend to the target compound if tested.
- Cross-Antagonism : (-)-(S)-Bay K 8644 antagonizes (+)-(S)-202-791-induced contractions, implying overlapping binding sites but divergent conformational effects .
- Structural Insights : The benzofurazanyl group’s electron-deficient aromatic system could enhance binding to calcium channel α1 subunits compared to nitrophenyl analogs, though this requires validation .
Activité Biologique
The compound 3-Pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)- , also known as S 202 791, belongs to the class of 1,4-dihydropyridines . This class is recognized for its diverse biological activities, particularly as calcium channel modulators. The unique stereochemistry of this compound significantly influences its pharmacological properties, enabling it to act as both an agonist and antagonist of calcium channels depending on its specific isomeric form.
The primary mechanism through which this compound exerts its biological effects is by modulating calcium influx in excitable tissues. This modulation can lead to various physiological responses such as vasodilation or vasoconstriction in vascular smooth muscle and cardiac muscle. Specifically, the compound enhances calcium uptake at lower depolarization levels while inhibiting it at higher levels .
Biological Activity Overview
The biological activity of S 202 791 has been investigated in several studies focusing on its cardiotonic properties and potential therapeutic applications in cardiovascular disorders. Below are some key findings:
- Calcium Channel Modulation : S 202 791 has been demonstrated to enhance contractions in rabbit aortic rings at low depolarization levels, indicative of its role as a calcium agonist. Conversely, it inhibits contraction and radioactive calcium uptake at higher depolarization levels .
- Vasodilatory Effects : The compound exhibits vasodilatory effects by increasing intracellular calcium concentrations in vascular smooth muscle cells, which can be beneficial in treating conditions like hypertension .
- Cardiotonic Activity : As a potential cardiotonic agent, S 202 791 shows promise in improving cardiac contractility without significantly increasing heart rate, making it a candidate for managing heart failure .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of S 202 791:
- Study on Isomers : Research involving racemic forms of similar compounds indicated that stereoisomers can exhibit varying degrees of biological activity. For instance, one study highlighted that certain isomers enhanced cardiac contractility while others inhibited it under different conditions .
- Pharmacokinetics and Efficacy : A pharmacokinetic study revealed that the compound has a favorable absorption profile with significant bioavailability when administered orally. In animal models of heart failure, S 202 791 improved cardiac output without adverse effects on systemic blood pressure .
- Clinical Relevance : In vitro studies demonstrated that S 202 791 could effectively inhibit pathological remodeling in cardiac tissues exposed to stressors like ischemia, suggesting its potential role in preventing heart failure progression .
Data Table: Summary of Biological Activities
Q & A
Basic: How can I optimize the synthesis of (R)-configured 3-pyridinecarboxylic acid derivatives with bulky substituents?
Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For sterically hindered systems like this compound, use microwave-assisted synthesis to enhance reaction rates and reduce byproducts. Monitor intermediates via HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) . For chiral purity, incorporate asymmetric catalysis (e.g., chiral Lewis acids) during esterification steps. Reference analogous protocols for benzofurazan-containing dihydropyridines .
Basic: What purification strategies are effective for isolating the (R)-enantiomer from racemic mixtures?
Answer:
Use chiral stationary phase (CSP) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns. For scale-up, combine simulated moving bed (SMB) chromatography with recrystallization in isopropyl alcohol/water (4:1). Confirm enantiomeric excess (>99%) via polarimetry and circular dichroism (CD) . Note that minor pH fluctuations in mobile phases can co-elute epimers; strict pH control (±0.02) is critical .
Advanced: How do electronic effects of the 4-benzofurazanyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The benzofurazanyl moiety acts as an electron-withdrawing group , stabilizing the dihydropyridine ring via conjugation. This decreases reactivity at the 5-nitro position but enhances electrophilicity at the 3-carboxylate. Use DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution and predict regioselectivity. Experimentally, validate using kinetic isotopic effects (KIE) in deuterated solvents. Cross-reference with nitrophenyl-dihydropyridine analogs .
Advanced: What experimental and computational methods resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from solvent-dependent conformational changes or impurity profiles . Perform:
- High-resolution mass spectrometry (HRMS) to verify molecular integrity.
- Molecular dynamics (MD) simulations (AMBER force field) to assess solvent interactions.
- Dose-response assays in multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects.
Leverage ICReDD’s reaction path search methods to correlate experimental bioactivity with electronic descriptors .
Basic: Which spectroscopic techniques are most reliable for characterizing the 1,4-dihydro-2,6-dimethyl backbone?
Answer:
- ¹H NMR : Look for dihydropyridine protons at δ 4.8–5.2 ppm (multiplet) and methyl groups at δ 2.1–2.3 ppm (singlet).
- ¹³C NMR : Confirm ester carbonyls at ~170 ppm and nitrophenyl carbons at 145–155 ppm.
- FTIR : Key peaks include C=O (1720 cm⁻¹) and NO₂ (1520 cm⁻¹). For structural ambiguity, use 2D NMR (COSY, HSQC) .
Advanced: How can I design a reactor for continuous-flow synthesis of this thermally sensitive compound?
Answer:
Use microfluidic reactors with temperature-controlled zones (<5°C variance). Optimize residence time via computational fluid dynamics (CFD) to prevent thermal degradation. For nitro group stability, maintain inert (N₂) atmosphere and integrate in-line FTIR for real-time monitoring. Reference CRDC subclass RDF2050112 for reactor design principles .
Basic: What are the stability challenges for the 5-nitro group under acidic conditions?
Answer:
The 5-nitro group undergoes acid-catalyzed hydrolysis to nitrous oxide derivatives. Stabilize by:
- Buffering reaction media at pH 6–7.
- Using lyoprotectants (e.g., trehalose) in solid-state storage.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How do steric effects from the 1-methylethyl ester impact binding to biological targets?
Answer:
The isopropyl ester introduces steric hindrance , reducing off-target interactions. Use molecular docking (AutoDock Vina) with protein structures (e.g., PDE5 or calcium channels) to map binding pockets. Compare with methyl and tert-butyl esters via surface plasmon resonance (SPR) to quantify binding affinity changes .
Basic: What statistical methods minimize experimental runs while optimizing reaction yield?
Answer:
Apply Box-Behnken or central composite designs to assess 3–5 variables (e.g., catalyst, solvent, temperature) in 15–20 runs. Analyze via response surface methodology (RSM) . For chiral purity, include Taguchi orthogonal arrays to prioritize factors affecting enantioselectivity .
Advanced: Can machine learning predict novel derivatives with enhanced photostability?
Answer:
Train random forest models on datasets of UV-Vis degradation rates (λmax 320–400 nm) and substituent Hammett constants. Validate with time-dependent density functional theory (TD-DFT) to predict excited-state behavior. Synthesize top candidates and test under UV light (254 nm, 48 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
